molecular formula C21H22N2O5 B2608596 Methyl 4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzoate CAS No. 2034273-57-7

Methyl 4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzoate

Cat. No.: B2608596
CAS No.: 2034273-57-7
M. Wt: 382.416
InChI Key: IBMVWKHDIDTSHP-UHFFFAOYSA-N
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Description

Methyl 4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C21H22N2O5 and its molecular weight is 382.416. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis

  • Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, a related compound, has been analyzed using single crystal X-ray diffraction. This method revealed issues of disorder and provided insights into the molecular structure, such as the orientation of aryltriazenyl groups and chair conformation of hexahydropyrimidine rings (Moser, Bertolasi, & Vaughan, 2005).

Synthesis Methods

  • A study on a three-component reaction involving methyl cyanoacetate has demonstrated an efficient synthesis approach for related 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles. This method highlights the potential for creating complex molecules with similar structures (Bararjanian et al., 2010).

Chemical Properties

  • Research on similar dihydropyridine derivatives shows that these compounds possess interesting structural features, such as specific conformation and orientation of substituent groups. These characteristics may impact the compound's chemical and physical properties, relevant for potential applications (Linden et al., 2011).

Potential Applications

  • Studies involving derivatives of dihydropyridines and related structures have explored various applications, including antimicrobial activities and potential as small-sized cytostatics. These suggest potential avenues for the use of Methyl 4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzoate in medicinal chemistry (Abdelghani et al., 2017).

Properties

IUPAC Name

methyl 4-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-13-9-17(10-19(24)23(13)16-7-8-16)28-18-11-22(12-18)20(25)14-3-5-15(6-4-14)21(26)27-2/h3-6,9-10,16,18H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMVWKHDIDTSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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